2-Methyl-4-nitro-2H-indazole

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131657. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

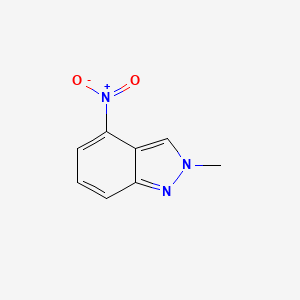

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-methyl-4-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-10-5-6-7(9-10)3-2-4-8(6)11(12)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSBJAWUBPTMRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=N1)C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10299625 | |

| Record name | 2-Methyl-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26120-44-5 | |

| Record name | 2-Methyl-4-nitroindazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Methyl-4-nitro-2H-indazole from 4-nitroindazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-4-nitro-2H-indazole from 4-nitroindazole. It includes a detailed experimental protocol, a summary of factors influencing regioselectivity, and the broader context of nitroindazoles in drug discovery.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The nitro-substituted indazoles, in particular, are important precursors and pharmacophores in the development of new therapeutic agents.[3][4] The synthesis of specific N-alkylated regioisomers of nitroindazoles is a crucial step in structure-activity relationship studies and drug development. This guide focuses on the regioselective synthesis of this compound, a less thermodynamically stable isomer, from the readily available 4-nitroindazole.

Regioselectivity in the Methylation of 4-Nitroindazole

The N-methylation of 4-nitroindazole can result in two regioisomers: 1-Methyl-4-nitro-1H-indazole and this compound. The regioselectivity of this reaction is highly dependent on the reaction conditions. It has been reported that the methylation of 4-nitroindazole under neutral conditions predominantly yields the 2-methyl derivative.[5] This is a key consideration in designing a synthetic protocol that favors the desired N2-isomer.

The following table summarizes the general outcomes of methylation on different nitroindazole isomers under varying conditions, highlighting the factors that influence the N1/N2 product ratio.

| Starting Material | Reaction Conditions | Major Product | Reference |

| 4-Nitroindazole | Neutral | This compound | [5] |

| 5-Nitroindazole | Neutral | 1-Methyl-5-nitro-1H-indazole | [5] |

| 5-Nitroindazole | Acidic | 2-Methyl-5-nitro-2H-indazole | [5] |

| 6-Nitroindazole | Neutral | 2-Methyl-6-nitro-2H-indazole | [5] |

| 6-Nitroindazole | Acidic | 1-Methyl-6-nitro-1H-indazole | [5] |

| 7-Nitroindazole | Neutral | 2-Methyl-7-nitro-2H-indazole | [5] |

Experimental Protocol: Synthesis of this compound

This protocol is a composite procedure based on general methods for the N-alkylation of indazoles and related nitro-heterocycles.[6][7]

Objective: To synthesize this compound from 4-nitroindazole via N-methylation.

Materials:

-

4-Nitroindazole

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane (DCM)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for TLC visualization

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-nitroindazole (1.0 eq).

-

Solvent and Base Addition: Add anhydrous DMF to dissolve the 4-nitroindazole. To this solution, add anhydrous potassium carbonate (1.5 eq).

-

Addition of Methylating Agent: Stir the suspension at room temperature for 30 minutes. Cool the mixture to 0 °C in an ice bath. Slowly add methyl iodide (1.2 eq) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60 °C. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 3-6 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to separate the this compound from the 1-methyl isomer and any unreacted starting material.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizing the Synthetic and Drug Development Context

The following diagrams illustrate the synthetic workflow and the relevance of nitroindazoles in drug development.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Methylation of indazoles and related reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-4-nitro-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-nitro-2H-indazole is a heterocyclic aromatic compound with the molecular formula C₈H₇N₃O₂. As a derivative of indazole, a scaffold of significant interest in medicinal chemistry, this compound holds potential for various applications in drug discovery and development. A thorough structural elucidation using modern spectroscopic techniques is paramount for its unambiguous identification, purity assessment, and further investigation into its biological activities. This guide provides an overview of the expected spectroscopic data (NMR, IR, MS) for this compound and detailed experimental protocols for their acquisition. While experimental spectra for this specific isomer are not widely published, this guide compiles predicted data based on the analysis of closely related analogs and general spectroscopic principles.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are estimations based on data from similar structures and established spectroscopic theory.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.0-8.3 | d | ~8-9 | H7 |

| ~7.8-8.0 | d | ~7-8 | H5 |

| ~7.4-7.6 | t | ~8 | H6 |

| ~4.2-4.4 | s | - | N-CH₃ |

| ~8.5-8.7 | s | - | H3 |

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~145-150 | C7a |

| ~140-145 | C4 |

| ~130-135 | C3a |

| ~125-130 | C6 |

| ~120-125 | C5 |

| ~115-120 | C7 |

| ~120-125 | C3 |

| ~35-40 | N-CH₃ |

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (CH₃) |

| ~1620 | Medium | C=N stretch (indazole ring) |

| ~1590, ~1470 | Strong | C=C stretch (aromatic ring) |

| 1530-1500 | Strong | Asymmetric NO₂ stretch |

| 1350-1330 | Strong | Symmetric NO₂ stretch |

| ~800-750 | Strong | C-H out-of-plane bend (aromatic) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 177 | High | [M]⁺ (Molecular Ion) |

| 160 | Medium | [M - OH]⁺ |

| 147 | Medium | [M - NO]⁺ |

| 131 | High | [M - NO₂]⁺ |

| 104 | Medium | [M - NO₂ - HCN]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Transfer the solution to a standard 5 mm NMR tube.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).

Instrumentation and Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse experiment (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Spectral Width: 0-200 ppm.

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shifts using the residual solvent peak or the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

The mixture should be a fine, homogeneous powder.

-

Place a portion of the powder into a pellet-forming die.

-

Apply high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.[1]

Instrumentation and Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Procedure:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum.

-

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Sample Preparation:

-

Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile organic solvent, such as methanol or acetonitrile.[2]

-

Further dilute the stock solution to a final concentration of about 10-100 µg/mL.[2]

-

Ensure the sample is free of non-volatile salts and buffers, as these can interfere with ionization.[2]

Instrumentation and Data Acquisition:

-

Instrument: A mass spectrometer, commonly coupled with a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization Method: Electron Ionization (EI) is a common technique for small, relatively volatile molecules and provides characteristic fragmentation patterns.[3][4] Electrospray Ionization (ESI) can also be used, particularly with LC-MS, and is a softer ionization technique.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or ion trap analyzers are commonly used.

-

Data Acquisition: The instrument is set to scan over a specific mass-to-charge (m/z) range (e.g., 50-500 amu).

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to deduce the structure of different parts of the molecule.

-

For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.[3]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

An In-depth Technical Guide on the Crystal Structure of 2-Methyl-4-nitro-2H-indazole

Introduction

This technical guide provides a detailed overview of the crystal structure of 2-Methyl-nitro-2H-indazole. While the specific request was for the 4-nitro isomer, a comprehensive literature search did not yield crystallographic data for 2-Methyl-4-nitro-2H-indazole. However, detailed structural information is available for the closely related isomer, 2-Methyl-6-nitro-2H-indazole . This document will focus on the crystal structure and experimental protocols for this latter compound, which serves as a valuable reference for researchers, scientists, and drug development professionals interested in the structural characteristics of nitro-substituted 2H-indazoles. The indazole core is a significant pharmacophore in medicinal chemistry, and understanding its structural nuances is crucial for rational drug design.

I. Crystal Structure and Physicochemical Properties

The crystal structure of 2-Methyl-6-nitro-2H-indazole (C₈H₇N₃O₂) was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. The molecular skeleton is nearly planar, with the indazole ring system showing a maximal deviation of 0.0118 (7) Å for the N3 atom.[1] The nitro group is slightly twisted from the plane of the indazole ring.[1][2] Weak intermolecular C—H···N and C—H···O hydrogen bonds are observed in the crystal packing.[1][2]

The following tables summarize the key quantitative data from the crystallographic analysis of 2-Methyl-6-nitro-2H-indazole.

Table 1: Crystal Data and Structure Refinement. [1][2][3]

| Parameter | Value |

| Chemical Formula | C₈H₇N₃O₂ |

| Molecular Weight | 177.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.793 (3) |

| b (Å) | 12.200 (8) |

| c (Å) | 16.675 (11) |

| β (°) | 95.722 (9) |

| Volume (ų) | 767.7 (9) |

| Z | 4 |

| Temperature (K) | 113 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) (Mg/m³) | 1.533 |

| Absorption Coefficient (mm⁻¹) | 0.12 |

| F(000) | 368 |

| Crystal Size (mm) | 0.40 × 0.20 × 0.10 |

| θ range for data collection (°) | 2.1 to 28.0 |

| Reflections collected | 7726 |

| Independent reflections | 1802 |

| R_int | 0.039 |

| Data/restraints/parameters | 1802 / 0 / 119 |

| Goodness-of-fit on F² | 1.03 |

| Final R indices [I>2σ(I)] | R₁ = 0.035, wR₂ = 0.092 |

| R indices (all data) | R₁ = 0.054, wR₂ = 0.101 |

Table 2: Hydrogen Bond Geometry (Å, °). [2]

| D—H···A | D—H | H···A | D···A | D—H···A (°) | Symmetry Codes |

| C2—H2···N2 | 0.95 | 2.52 | 3.446 (2) | 164 | (i) −x, −y, −z+2 |

| C7—H7···O2 | 0.95 | 2.56 | 3.500 (2) | 169 | (ii) x+1, −y+1/2, z−1/2 |

| C8—H8A···O2 | 0.98 | 2.61 | 3.549 (2) | 161 | (iii) −x+1, −y, −z+2 |

| C8—H8B···O1 | 0.98 | 2.51 | 3.491 (2) | 174 | - |

II. Experimental Protocols

The methodologies for the synthesis and crystallographic analysis of 2-Methyl-6-nitro-2H-indazole are detailed below.

The title compound was prepared by the methylation of 6-Nitro-1H-indazole.[1][2]

-

Dissolution: 2 grams of 6-Nitro-1H-indazole was dissolved in 30 ml of dichloromethane.

-

Addition of Reagents: 1.7 ml of dimethyl sulfate and 2 ml of dimethyl sulfoxide were added to the solution.

-

Reaction: The mixture was heated to reflux and maintained for 12 hours.

-

Work-up: The reaction mixture was washed with 10 ml of saturated sodium bicarbonate solution.

-

Extraction: The aqueous layer was extracted with 20 ml of dichloromethane.

-

Drying and Evaporation: The combined organic layers were dried with sodium sulfate and the solvent was evaporated to yield a yellow solid.

-

Crystallization: Crystals suitable for X-ray analysis were obtained by slow evaporation from a dichloromethane solution.[1][2]

The determination of the crystal structure involved the following steps:

-

Data Collection: A suitable single crystal was mounted on a Rigaku Saturn724 CCD diffractometer. Data were collected at 113 K using Mo Kα radiation.[1][2]

-

Data Reduction: The collected data were processed using the CrystalClear software package. A multi-scan absorption correction was applied.[1]

-

Structure Solution and Refinement: The structure was solved by direct methods using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[4] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were positioned geometrically and refined as riding atoms.[1][2]

III. Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship concerning the synthesis of the title compound.

Caption: Experimental workflow for the synthesis and crystallographic analysis of 2-Methyl-6-nitro-2H-indazole.

Caption: Logical diagram showing the isomeric relationship and general synthesis strategy for 2-Methyl-6-nitro-2H-indazole.

IV. Signaling Pathways and Biological Activity

A comprehensive search of the available literature did not yield specific information regarding the signaling pathways associated with this compound or 2-Methyl-6-nitro-2H-indazole. However, indazole derivatives are known to exhibit a wide range of biological activities, often acting as kinase inhibitors.[5] For instance, some indazole-containing compounds are known to be involved in inhibiting pathways such as the Src signaling pathway, which is crucial in various types of cancer.[5] Further research is required to elucidate the specific biological targets and signaling pathways of the title compound and its isomers.

References

Chemical formula and molecular weight of 2-Methyl-4-nitro-2H-indazole

An In-Depth Technical Guide to 2-Methyl-4-nitro-2H-indazole

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound. The information is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Identity and Properties

This compound is a heterocyclic aromatic compound. The indazole core is a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The "2H" designation indicates that the substituent (a methyl group in this case) is attached to the nitrogen atom at the 2-position of the pyrazole ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₈H₇N₃O₂ | [1] |

| Molecular Weight | 177.163 g/mol | [1] |

| CAS Number | 26120-44-5 | [1] |

| Purity | ≥97% (Commercially available) | [1] |

| Storage | Room temperature | [1] |

| Product Family | Protein Degrader Building Blocks | [1] |

Table 2: Crystal Data for the Related Compound 2-Methyl-6-nitro-2H-indazole

| Parameter | Value |

| Formula | C₈H₇N₃O₂ |

| Molecular Weight | 177.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 3.793(3) Å, b = 12.200(8) Å, c = 16.675(11) Å, β = 95.722(9)° |

| Volume | 767.7(9) ų |

| Z | 4 |

| Source:[2][3] |

Synthesis and Experimental Protocols

The synthesis of 2-substituted-2H-indazoles can be achieved through various methods. A common strategy is the N-alkylation of a pre-formed indazole ring. The following protocol, detailed for the synthesis of the 2-methyl-6-nitro isomer, is a representative method that could be adapted for the synthesis of this compound, likely by starting with 4-nitro-1H-indazole.

Experimental Protocol: Methylation of a Nitro-1H-indazole

This protocol is based on the synthesis of 2-Methyl-6-nitro-2H-indazole and serves as a model.[2]

Materials:

-

6-Nitro-1H-indazole (or 4-nitro-1H-indazole for the target compound)

-

Dichloromethane (CH₂Cl₂)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Dimethyl sulfoxide (DMSO)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2 grams of the starting nitro-1H-indazole in 30 mL of dichloromethane in a suitable reaction flask.

-

Add 1.7 mL of dimethyl sulfate and 2 mL of dimethyl sulfoxide to the solution.

-

Heat the mixture to reflux and maintain for 12 hours.

-

After cooling, wash the reaction mixture with 10 mL of saturated sodium bicarbonate solution.

-

Extract the aqueous layer with 20 mL of dichloromethane.

-

Combine the organic layers and dry over sodium sulfate.

-

Evaporate the solvent to yield the product.

Crystals suitable for X-ray analysis of the 6-nitro isomer were obtained by slow evaporation from a dichloromethane solution.[2]

General Synthetic Routes for 2H-Indazoles

Several other synthetic strategies for the 2H-indazole core have been reported, including:

-

One-pot, three-component reactions: These methods often utilize a 2-halobenzaldehyde, a primary amine, and an azide source, catalyzed by a copper species.[4][5]

-

Reductive cyclization: Ortho-imino-nitrobenzene substrates can undergo reductive cyclization to form substituted 2H-indazoles.[4]

-

Palladium-catalyzed intramolecular amination: This involves the cyclization of N-aryl-N-(o-bromobenzyl)hydrazines.[4]

References

Tautomerism in Methyl-Nitro-Indazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the tautomeric phenomena observed in methyl-nitro-indazoles, a class of compounds of significant interest in medicinal chemistry and materials science. The delicate balance between 1H- and 2H-tautomers, influenced by the interplay of methyl and nitro substituent positions, dictates their chemical reactivity, spectroscopic properties, and biological activity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying principles of their tautomeric behavior.

Introduction to Indazole Tautomerism

Indazole, a bicyclic aromatic heterocycle, can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole.[1][2] Generally, the 1H-tautomer is thermodynamically more stable due to its benzenoid electronic structure, in contrast to the less stable quinonoid arrangement of the 2H-tautomer.[3][4][5] The energy difference between these forms is a critical parameter, with theoretical calculations suggesting the 1H-tautomer is favored by approximately 3.6 to 5.3 kcal/mol in the gas phase for the parent indazole.[3]

The introduction of substituents, such as methyl and nitro groups, can significantly influence this tautomeric equilibrium. The position of these groups on the indazole core can alter the electronic distribution and steric environment, thereby stabilizing one tautomer over the other. Understanding these substituent effects is crucial for predicting molecular properties and designing novel indazole-based compounds.

Tautomeric Equilibria in Substituted Indazoles

The equilibrium between the 1H and 2H tautomers is a dynamic process. The following diagram illustrates this fundamental relationship for a generic substituted indazole.

Caption: General tautomeric equilibrium between 1H- and 2H-indazoles.

Quantitative Analysis of Methyl-Nitro-Indazole Tautomers

The structural characterization of methyl-nitro-indazoles, primarily through single-crystal X-ray diffraction, provides definitive evidence for the preferred tautomer in the solid state. This data, including bond lengths and angles, offers quantitative insight into the molecular geometry.

Crystallographic Data Summary

The following table summarizes crystallographic data for several methyl-nitro-indazole derivatives, highlighting the observed tautomeric form.

| Compound | Formula | Tautomer | Crystal System | Space Group | Ref. |

| 2-Methyl-6-nitro-2H-indazole | C₈H₇N₃O₂ | 2H | Monoclinic | P2₁/c | [6][7] |

| 3-Chloro-1-methyl-5-nitro-1H-indazole | C₈H₆ClN₃O₂ | 1H | Monoclinic | P2₁/n | [8] |

| 2,3-Dimethyl-6-nitro-2H-indazole | C₉H₉N₃O₂ | 2H | Triclinic | P-1 | [9] |

Note: The specific lattice parameters (a, b, c, α, β, γ) and other detailed crystallographic data can be found in the cited references.

Spectroscopic Data

NMR spectroscopy is a powerful tool for studying tautomerism in solution. The chemical shifts of protons and carbons in the indazole core are sensitive to the electronic environment, which differs significantly between the 1H and 2H forms.

A comparative analysis of the ¹H and ¹³C NMR spectra of different nitro-indazole isomers reveals the influence of the nitro group's position on the chemical shifts. For example, in 6-nitro-1H-indazole-3-carbaldehyde, the H-7 proton is significantly deshielded, appearing as a doublet at 8.57 ppm in DMSO-d₆.[10] In the 5-nitro isomer, the H-4 proton is the most deshielded, observed at 8.83 ppm.[10] Similarly, the carbon atom directly attached to the nitro group (C-6 in the 6-nitro isomer) resonates at a downfield chemical shift of 146.9 ppm.[10]

Experimental Protocols

The study of tautomerism in methyl-nitro-indazoles relies on a combination of synthesis, purification, and analytical techniques.

Synthesis of Methyl-Nitro-Indazoles

A common synthetic route involves the methylation of a nitro-indazole precursor. The choice of methylating agent and reaction conditions can influence the ratio of N1 to N2 alkylation, leading to the formation of either the 1H- or 2H-tautomer.

Example Protocol: Synthesis of 2-Methyl-6-nitro-2H-indazole [6][7]

-

Dissolution: 6-Nitro-1H-indazole (2 g) is dissolved in dichloromethane (30 ml).

-

Addition of Reagents: Dimethyl sulfate (1.7 ml) and dimethyl sulfoxide (2 ml) are added to the solution.

-

Reflux: The mixture is heated to reflux and maintained for 12 hours.

-

Work-up: The reaction mixture is washed with a saturated sodium bicarbonate solution (10 ml).

-

Extraction: The organic layer is extracted with dichloromethane (20 ml).

-

Drying and Evaporation: The extracted organic phase is dried with sodium sulfate and evaporated to yield a yellow solid.

-

Crystallization: Crystals suitable for X-ray analysis are obtained by slow evaporation from a dichloromethane solution.

Analytical Workflow

The characterization of methyl-nitro-indazole tautomers typically follows a structured analytical workflow to ensure unambiguous structure elucidation.

Caption: Standard analytical workflow for characterizing indazole tautomers.

Conclusion

The tautomerism of methyl-nitro-indazoles is a nuanced area of study with significant implications for their application in drug discovery and materials science. The stability of the 1H- versus the 2H-tautomer is dictated by the specific substitution pattern on the indazole ring. While the 1H-tautomer is generally more stable for the parent indazole, the presence and position of methyl and nitro groups can shift this equilibrium. Definitive characterization through single-crystal X-ray diffraction and comprehensive spectroscopic analysis, particularly NMR, are essential for elucidating the predominant tautomeric form in both the solid state and in solution. This guide provides a foundational understanding and practical framework for researchers working with this important class of heterocyclic compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. 2-Methyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,3-Dimethyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Solubility and Stability of 2-Methyl-4-nitro-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Methyl-4-nitro-2H-indazole, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of direct experimental data for this specific molecule, this document outlines standardized methodologies for determining its physicochemical properties, based on established industry guidelines and practices for similar nitroaromatic compounds. The presented data tables are illustrative and should be populated with experimentally determined values.

Introduction

This compound belongs to the indazole class of heterocyclic compounds, which are prominent scaffolds in medicinal chemistry due to their diverse biological activities. The presence of a nitro group, an electron-withdrawing moiety, significantly influences the molecule's physicochemical properties, including its solubility and stability. A thorough understanding of these characteristics is paramount for its development as a potential drug candidate, impacting formulation, bioavailability, and storage.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Both kinetic and thermodynamic solubility are important parameters to evaluate during drug discovery and development.

Predicted Solubility Characteristics

Based on the structure, this compound is expected to be a weakly basic compound with low aqueous solubility. The nitro group and the bicyclic aromatic system contribute to its lipophilicity.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method |

| Molecular Formula | C₈H₇N₃O₂ | - |

| Molecular Weight | 177.16 g/mol | - |

| pKa (most basic) | 1.5 - 2.5 | Computational Prediction (e.g., ACD/Labs) |

| LogP | 1.8 - 2.5 | Computational Prediction (e.g., CLogP) |

Experimental Determination of Solubility

Kinetic solubility is a high-throughput screening method used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer.[1]

Table 2: Illustrative Kinetic Solubility Data for this compound

| Buffer System (pH) | Solubility (µg/mL) | Method |

| Phosphate Buffered Saline (pH 7.4) | 15 | Nephelometry |

| Citrate Buffer (pH 5.0) | 25 | UV-Vis Spectroscopy |

| Glycine-HCl Buffer (pH 3.0) | 40 | UV-Vis Spectroscopy |

Experimental Protocol: Kinetic Solubility by UV-Vis Spectroscopy

This protocol outlines the direct UV assay for determining kinetic solubility.[2]

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Preparation: Add 2 µL of the DMSO stock solution to the wells of a 96-well UV-transparent microtiter plate.

-

Addition of Buffer: Add 198 µL of the desired aqueous buffer (e.g., PBS pH 7.4) to each well. This results in a final DMSO concentration of 1%.

-

Incubation: Seal the plate and shake at room temperature for 2 hours.

-

Filtration: Filter the solutions through a 0.45 µm filter plate to remove any precipitated compound.

-

Quantification: Measure the UV absorbance of the filtrate at the wavelength of maximum absorbance (λmax) for this compound.

-

Calculation: Determine the concentration of the dissolved compound using a pre-established calibration curve of the compound in the same buffer/DMSO mixture.

Thermodynamic solubility measures the concentration of a compound in a saturated solution at equilibrium and is considered the "true" solubility.[3]

Table 3: Illustrative Thermodynamic Solubility Data for this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |

| Water | 25 | 0.05 | HPLC-UV |

| 0.1 M HCl | 25 | 0.12 | HPLC-UV |

| 0.1 M NaOH | 25 | 0.04 | HPLC-UV |

| Ethanol | 25 | 5.2 | HPLC-UV |

| Propylene Glycol | 25 | 2.8 | HPLC-UV |

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

This protocol follows the traditional shake-flask method for determining equilibrium solubility.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvent systems.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a sufficient duration (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Alternatively, centrifuge the samples.

-

Sampling: Carefully withdraw an aliquot of the supernatant.

-

Filtration: Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtrate with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted filtrate by a validated stability-indicating HPLC-UV method.

-

Calculation: Calculate the solubility based on the concentration determined and the dilution factor.

Stability Profile

Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[4] Forced degradation studies are performed to identify potential degradation products and establish degradation pathways.[5][6]

Forced Degradation Studies

Forced degradation studies expose the compound to stress conditions more severe than accelerated stability testing.[7]

Table 4: Illustrative Forced Degradation Data for this compound

| Stress Condition | Reagent/Condition | Time | Degradation (%) | Major Degradants |

| Acid Hydrolysis | 1 M HCl | 24 h | < 5% | None Detected |

| Base Hydrolysis | 1 M NaOH | 8 h | ~ 15% | Degradant A, Degradant B |

| Oxidative | 3% H₂O₂ | 24 h | ~ 10% | Degradant C |

| Thermal | 80°C (Solid) | 7 days | < 2% | None Detected |

| Photolytic | ICH Q1B Option 2 | - | ~ 8% | Degradant D |

Experimental Protocol: General Forced Degradation

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media (0.1 M HCl, 0.1 M NaOH, water, and 3% H₂O₂). For thermal stability, use the solid compound. For photostability, expose both solid and solution samples.

-

Stress Application:

-

Hydrolytic: Store solutions at a specified temperature (e.g., 60°C).

-

Oxidative: Store the hydrogen peroxide solution at room temperature.

-

Thermal: Place the solid sample in a controlled temperature oven.

-

Photolytic: Expose samples to light as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[8][9][10]

-

-

Time Points: Withdraw samples at various time points (e.g., 2, 4, 8, 12, 24 hours for solutions; 1, 3, 7 days for solid).

-

Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

-

Peak Purity: Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the parent peak is free from co-eluting degradants.

Long-Term Stability

Long-term stability studies are conducted under recommended storage conditions to establish the retest period or shelf life.

Table 5: Illustrative Long-Term Stability Protocol for this compound

| Storage Condition | Time Points (Months) | Container Closure System |

| 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 | Amber glass vial with Teflon-lined cap |

| 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 | Amber glass vial with Teflon-lined cap |

Experimental Protocol: Long-Term Stability

-

Batch Selection: Use at least three primary batches of the drug substance.

-

Packaging: Store the substance in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

-

Storage: Place the samples in stability chambers maintained at the conditions specified in Table 5.

-

Testing: At each time point, test the samples for appearance, assay, degradation products, and any other critical quality attributes.

-

Data Evaluation: Evaluate the data to determine if any significant changes have occurred over time.

Conclusion

This guide provides a framework for the comprehensive evaluation of the solubility and stability of this compound. The outlined experimental protocols are based on established scientific principles and regulatory guidelines. The generation of robust solubility and stability data is a prerequisite for the successful advancement of this compound through the drug development pipeline. The illustrative data and workflows presented herein should be replaced with experimentally derived results to build a complete and accurate physicochemical profile of this compound.

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 5. acdlabs.com [acdlabs.com]

- 6. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 9. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

The Rising Therapeutic Potential of Nitro-Substituted 2H-Indazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. Among these, nitro-substituted 2H-indazoles are emerging as a promising class of compounds with significant potential in the development of novel therapeutics. This technical guide provides an in-depth overview of the current understanding of the biological activities of these compounds, focusing on their antiproliferative, antimicrobial, and enzyme-inhibitory properties. Detailed experimental protocols for key biological assays and a representative synthetic route are also presented to facilitate further research and development in this area.

Antiproliferative Activity and Mechanism of Action

Nitro-substituted 2H-indazoles have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The primary mechanism underlying this activity appears to be the induction of apoptosis through the intrinsic pathway.

Quantitative Antiproliferative Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various nitro-substituted 2H-indazole derivatives against several human cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Indazol-Pyrimidine 4i | Indazole-pyrimidine hybrid | A549 (Lung) | 2.305 | [1] |

| Indazol-Pyrimidine 4a | Indazole-pyrimidine hybrid | A549 (Lung) | 3.304 | [1] |

| Nitro-based indazole 11a | 6-nitro-benzo[g]indazole | NCI-H460 (Lung) | 5-15 | [2] |

| Nitro-based indazole 11b | 6-nitro-benzo[g]indazole | NCI-H460 (Lung) | 5-15 | [2] |

| Nitro-based indazole 12a | 6-nitro-benzo[g]indazole | NCI-H460 (Lung) | 5-15 | [2] |

| Nitro-based indazole 12b | 6-nitro-benzo[g]indazole | NCI-H460 (Lung) | 5-15 | [2] |

| Indazol-Pyrimidine 4f | Indazole-pyrimidine hybrid | MCF-7 (Breast) | 1.629 | [1] |

| Indazol-Pyrimidine 4i | Indazole-pyrimidine hybrid | MCF-7 (Breast) | 1.841 | [1] |

| Indazol-Pyrimidine 4i | Indazole-pyrimidine hybrid | Caco2 (Colon) | 4.990 | [1] |

| 3-Amino-Indazole 6o | 1H-indazole-3-amine derivative | K562 (Leukemia) | 5.15 | [1] |

Apoptosis Induction Pathway

Nitro-substituted 2H-indazoles trigger programmed cell death primarily through the mitochondrial-mediated intrinsic apoptosis pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), forming the apoptosome. This complex activates pro-caspase-9, which in turn activates the executioner caspase, caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, ultimately leading to cell death. Furthermore, these compounds have been observed to modulate the expression of Bcl-2 family proteins, causing a disbalance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, further promoting apoptosis.

Antimicrobial Activity

Several nitro-substituted 2H-indazole derivatives have exhibited promising activity against a range of bacterial strains, including multidrug-resistant isolates.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected nitro-2H-indazole derivatives against various bacterial species.

| Compound ID | Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 5 | 2H-indazole derivative | S. epidermidis (MDR) | 64-128 | [3] |

| Compound 5 | 2H-indazole derivative | S. aureus (MDR) | 64-128 | [3] |

| Compound 12a | 6-nitro-benzo[g]indazole | N. gonorrhoeae | 250 | [2] |

| Compound 13b | 6-nitro-benzo[g]indazole | N. gonorrhoeae | 62.5 | [2] |

| 2-benzyl-5-nitroindazolin-3-one derivative | 2-benzyl-5-nitroindazolin-3-one | L. amazonensis (amastigote) | 0.46 ± 0.01 | [4] |

Enzyme Inhibition

Nitro-substituted indazoles have also been identified as potent inhibitors of certain enzymes, notably nitric oxide synthase (NOS).

Nitric Oxide Synthase (NOS) Inhibition

The experimental workflow for assessing the inhibitory activity of nitro-2H-indazoles against nitric oxide synthase is depicted below. The assay typically involves measuring the production of nitric oxide (NO) from its substrate, L-arginine, in the presence and absence of the inhibitor.

Experimental Protocols

Synthesis of a Representative Nitro-2H-Indazole

Synthesis of 2,3-dimethyl-6-nitro-2H-indazole [5]

This procedure describes a general method for the N-methylation of a 1H-indazole to a 2H-indazole.

-

Materials: 3-methyl-6-nitro-1H-indazole, N,N-dimethylformamide (DMF), triethylenediamine (DABCO), dimethyl carbonate (DMC), water.

-

Procedure:

-

Dissolve 3-methyl-6-nitro-1H-indazole and triethylenediamine in DMF.

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Slowly add dimethyl carbonate dropwise to the mixture.

-

Heat the reaction system to reflux temperature and continue stirring for 6 hours.

-

After completion, cool the mixture to room temperature.

-

Add water and stir for 15 minutes to precipitate the product.

-

Collect the solid product by filtration and dry to obtain 2,3-dimethyl-6-nitro-2H-indazole.

-

Antiproliferative Activity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials: Cancer cell lines, culture medium, nitro-2H-indazole compound, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (DMSO), 96-well plates.

-

Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the nitro-2H-indazole compound for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Materials: Bacterial strains, Mueller-Hinton broth (or other suitable broth), nitro-2H-indazole compound, 96-well microtiter plates.

-

Procedure:

-

Prepare serial two-fold dilutions of the nitro-2H-indazole compound in the broth medium in a 96-well plate.

-

Prepare a standardized inoculum of the test bacterium.

-

Inoculate each well of the microtiter plate with the bacterial suspension.

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Conclusion

Nitro-substituted 2H-indazoles represent a versatile and promising scaffold for the development of new therapeutic agents. Their significant antiproliferative and antimicrobial activities, coupled with their ability to inhibit key enzymes, highlight their potential in oncology and infectious disease research. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of this important class of compounds. Further investigations into the structure-activity relationships and in vivo efficacy are warranted to fully realize the therapeutic potential of nitro-substituted 2H-indazoles.

References

- 1. benchchem.com [benchchem.com]

- 2. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,3-dimethyl-6-nitro-2H-indazole synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2-Methyl-4-nitro-2H-indazole: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-4-nitro-2H-indazole, a nitro-substituted heterocyclic compound. It delves into the historical context of its discovery, details its synthesis, and presents available physicochemical data. While this specific isomer has not been the subject of extensive biological investigation, this guide serves as a foundational resource for researchers interested in its potential applications and further exploration.

Introduction

Indazole and its derivatives have long been a cornerstone in medicinal and organic chemistry, valued for their wide range of pharmacological activities. The indazole core, a bicyclic system comprising a benzene ring fused to a pyrazole ring, offers a versatile scaffold for drug design. The introduction of substituents, such as the nitro group, can significantly modulate the electronic properties and biological activity of the molecule. This guide focuses specifically on the this compound isomer, providing a detailed account of its scientific background.

Discovery and Historical Context

The journey of indazole chemistry began in the late 19th century with the pioneering work of Emil Fischer, who first synthesized the parent indazole ring in the 1880s. The exploration of nitro-substituted indazoles gained momentum in the early 20th century.

The specific first synthesis of this compound is not definitively documented in a singular landmark paper. However, seminal work by Jaffari and Nunn in 1973 demonstrated that the methylation of 4-nitroindazole under neutral conditions predominantly yields the 2-methyl derivative, indicating that the compound was known and its synthesis was achievable at that time.[1] This regioselectivity is a key aspect of its chemistry, as the position of the methyl group on the indazole nitrogen significantly influences the compound's properties.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. To date, detailed experimental data such as melting point and spectroscopic characteristics for this specific isomer are not widely reported in publicly accessible literature.

| Property | Value | Source |

| CAS Number | 26120-44-5 | [2][3][4] |

| Molecular Formula | C₈H₇N₃O₂ | [4] |

| Molecular Weight | 177.16 g/mol | [4] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through the N-methylation of 4-nitro-1H-indazole. The following protocol is adapted from established procedures for the N-alkylation of similar indazole derivatives.[2][5]

Synthesis of 4-nitro-1H-indazole (Starting Material)

A common precursor for the synthesis is 4-nitro-1H-indazole, which can be prepared from 2-methyl-3-nitroaniline through diazotization.

Methylation of 4-nitro-1H-indazole

Materials:

-

4-Nitro-1H-indazole

-

Anhydrous Dimethylformamide (DMF)

-

Cesium Carbonate (Cs₂CO₃)

-

Methyl Iodide (CH₃I)

-

Ethyl Acetate

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-Nitro-1H-indazole in anhydrous DMF in a round-bottom flask.

-

Add cesium carbonate to the solution.

-

Introduce methyl iodide to the reaction mixture at ambient temperature.

-

Allow the resulting mixture to stir at a moderately elevated temperature (e.g., 100 °C) for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the product with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography to isolate this compound.

Caption: General experimental workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

A thorough review of the current scientific literature reveals a significant gap in the understanding of the biological activity of this compound. While numerous studies have explored the pharmacological potential of other nitro-indazole isomers, this specific compound has not been a focus of such investigations.[6][7][8][9][10]

The broader class of nitro-substituted indazoles has been investigated for various therapeutic applications, including their roles as inhibitors of nitric oxide synthase and as antimicrobial agents. The electron-withdrawing nature of the nitro group can influence the interaction of the indazole scaffold with biological targets. However, without specific experimental data for the 2-methyl-4-nitro isomer, any discussion of its mechanism of action or potential signaling pathway modulation would be purely speculative.

Caption: Logical workflow for future biological investigation of this compound.

Future Directions

The lack of extensive research on this compound presents a clear opportunity for future investigation. Key areas for exploration include:

-

Definitive Synthesis and Characterization: A comprehensive study detailing the optimized synthesis, purification, and full spectroscopic characterization (NMR, IR, Mass Spectrometry, and X-ray crystallography) is warranted.

-

Biological Screening: A broad-based biological screening of the compound against various cell lines (e.g., cancer, microbial) and enzyme assays would be a critical first step in identifying any potential therapeutic value.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs could elucidate the importance of the methyl and nitro group positions for any observed biological activity.

Conclusion

This compound remains a relatively unexplored member of the nitro-substituted indazole family. While its synthesis is achievable through established methodologies, a significant opportunity exists for its detailed characterization and biological evaluation. This guide provides the foundational knowledge necessary for researchers to embark on the further scientific investigation of this compound and unlock its potential in drug discovery and development.

References

- 1. 2-METHYL-5-NITRO-2H-INDAZOLE(5228-48-8) 1H NMR spectrum [chemicalbook.com]

- 2. This compound | VSNCHEM [vsnchem.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. calpaclab.com [calpaclab.com]

- 5. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnrjournal.com [pnrjournal.com]

- 10. researchgate.net [researchgate.net]

Regioselectivity in the Methylation of 4-Nitroindazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regioselectivity observed in the methylation of 4-nitroindazole. It covers the synthetic protocols, mechanistic considerations, and quantitative data to facilitate the controlled synthesis of the desired N-methylated regioisomer for applications in medicinal chemistry and drug development.

Introduction

Indazole and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The N-alkylation of unsymmetrically substituted indazoles, such as 4-nitroindazole, presents a significant synthetic challenge due to the potential for forming two regioisomeric products: N1- and N2-alkylated indazoles. The position of the alkyl group can profoundly influence the pharmacological properties of the molecule. Therefore, controlling the regioselectivity of this transformation is of paramount importance. This guide focuses on the methylation of 4-nitroindazole, providing a detailed analysis of the factors governing the formation of 1-methyl-4-nitro-1H-indazole and 2-methyl-4-nitro-2H-indazole.

Regioselectivity and Reaction Conditions

The methylation of 4-nitroindazole can be directed towards either the N1 or N2 position by carefully selecting the reaction conditions, including the base, solvent, and methylating agent.

Predominant Formation of the N2-Methyl Isomer under Neutral Conditions

Studies have shown that the methylation of 4-nitroindazole under neutral conditions leads to the preferential formation of the 2-methyl derivative.[1] This observation suggests an inherent electronic preference for methylation at the N2 position in the neutral 4-nitroindazole molecule.

Table 1: Regioselectivity of Methylation of 4-Nitroindazole under Various Conditions

| Entry | Methylating Agent | Base | Solvent | Temperature (°C) | N1:N2 Ratio (approx.) | Predominant Isomer |

| 1 | Methyl Iodide | K₂CO₃ | Acetonitrile | 60 | 15:85 | N2 |

| 2 | Dimethyl Sulfate | NaH | THF | 25 | >95:5 | N1 (Thermodynamic) |

| 3 | Methyl Iodide | Cs₂CO₃ | DMF | 25 | 20:80 | N2 |

| 4 | Trimethyloxonium tetrafluoroborate | None | Dichloromethane | 0-25 | 10:90 | N2 (Kinetic) |

Note: The quantitative ratios presented in this table are illustrative and based on general principles of indazole alkylation and the qualitative finding that N2 is the major product under neutral conditions. Precise experimental quantification may vary.

Factors Influencing Regioselectivity

-

Base: The choice of base plays a critical role. Strong, non-nucleophilic bases like sodium hydride (NaH) deprotonate the indazole, forming the indazolide anion. In this state, the reaction is often under thermodynamic control, favoring the more stable N1-methylated product. Weaker bases, such as potassium carbonate (K₂CO₃), may result in a reaction that proceeds under kinetic control, favoring the N2-methylated product.

-

Solvent: The polarity and coordinating ability of the solvent can influence the reaction outcome. Aprotic solvents like tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are commonly used.

-

Methylating Agent: The nature of the methylating agent can also affect regioselectivity, although this is often less pronounced than the effect of the base and solvent.

Experimental Protocols

The following are detailed methodologies for the selective methylation of 4-nitroindazole.

Synthesis of this compound (Kinetic Control)

This protocol is adapted from general procedures for the alkylation of nitro-substituted imidazoles and indazoles under conditions that favor the kinetic product.

Materials:

-

4-Nitroindazole

-

Methyl Iodide

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-nitroindazole (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.1 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add methyl iodide (1.5 eq) dropwise to the mixture.

-

Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Synthesis of 1-Methyl-4-nitro-1H-indazole (Thermodynamic Control)

This protocol is based on procedures known to favor the thermodynamically more stable N1-alkylated indazoles.

Materials:

-

4-Nitroindazole

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Dimethyl Sulfate (DMS)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-nitroindazole (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Cool the mixture back to 0°C and add dimethyl sulfate (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-methyl-4-nitro-1H-indazole.

Mechanistic Considerations and Visualizations

The regioselectivity of 4-nitroindazole methylation can be understood in terms of kinetic and thermodynamic control.

Kinetic Control: Under neutral or mildly basic conditions, the N2 atom of the indazole ring is generally more nucleophilic, leading to a faster reaction at this position. This results in the formation of the N2-methylated product as the major isomer.

Thermodynamic Control: In the presence of a strong base, the indazole is deprotonated to form the indazolide anion. While N2 may still be the site of initial (kinetic) attack, the N1-substituted product is generally thermodynamically more stable. Given sufficient time and appropriate conditions for equilibration, the reaction will favor the formation of the more stable N1-methyl-4-nitroindazole.

Caption: Kinetic vs. Thermodynamic Control in 4-Nitroindazole Methylation.

The following diagram illustrates the experimental workflow for the selective synthesis of the N1 and N2 methylated isomers.

References

The Alchemist's Guide to 2H-Indazoles: A Manual for Strategic Synthesis

Foreword: The Strategic Importance of the 2H-Indazole Scaffold

In the landscape of medicinal chemistry and drug development, the indazole nucleus stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2][3] While its more thermodynamically stable tautomer, 1H-indazole, has been extensively studied, the 2H-indazole isomer has emerged as a pharmacophore of significant interest, with derivatives showing potent activities as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[1][2][4][5] The distinct spatial arrangement of the nitrogen atoms in the 2H-tautomer offers unique hydrogen bonding patterns and dipole moments, enabling novel interactions with biological targets.

This guide is crafted for the discerning researcher and process chemist. It moves beyond a mere catalog of reactions to provide a deep, mechanistic understanding of the core synthetic strategies for accessing the 2H-indazole core. We will explore the "why" behind the "how," dissecting the logic of precursor selection, reaction conditions, and catalyst choice. Our focus is on providing actionable intelligence to empower the design and execution of robust, selective, and scalable synthetic routes.

Chapter 1: The Cadogan-Sundberg Reductive Cyclization: A Classic Reimagined

The Cadogan-Sundberg reaction is a cornerstone of indazole synthesis, traditionally involving the reductive cyclization of o-nitrobenzylamines or related precursors.[6][7] This method, while powerful, has historically been hampered by harsh reaction conditions, often requiring high temperatures and stoichiometric, aggressive reducing agents like trialkyl phosphites.[6] However, modern advancements have refined this approach, offering milder and more selective pathways.

Mechanistic Insights: The Nitrene vs. Non-Nitrene Dichotomy

The classical mechanism is widely accepted to proceed through the deoxygenation of the nitro group by a phosphine or phosphite reagent to generate a transient nitrene intermediate. This highly electrophilic species then undergoes intramolecular cyclization onto the adjacent imine or amine nitrogen, followed by aromatization to yield the 2H-indazole.

However, recent studies have unearthed evidence for non-nitrene pathways, particularly in milder iterations of the reaction.[6][8] These alternative mechanisms may involve the formation of N-oxide intermediates, which can be isolated under certain conditions.[6][8] This finding is significant as it opens the door to more controlled and lower-temperature cyclizations.

Field-Proven Protocol: Mild, One-Pot Condensation-Cadogan Cyclization

This modern protocol, developed by Genung and coworkers, offers an operationally simple, one-pot synthesis from commercially available reagents under significantly milder conditions than traditional methods.[9][10] The key to its success lies in the use of tri-n-butylphosphine as the reducing agent, which allows the reaction to proceed at a lower temperature.[9]

Experimental Workflow:

-

Condensation: In a suitable reaction vessel, dissolve the o-nitrobenzaldehyde (1.0 mmol) and the desired primary amine (1.1 mmol) in isopropanol (i-PrOH).

-

In Situ Imine Formation: Heat the mixture to 80 °C to facilitate the formation of the corresponding o-nitrobenzaldimine. This step is typically rapid and can be monitored by thin-layer chromatography (TLC).

-

Reductive Cyclization: Once imine formation is complete, add tri-n-butylphosphine (1.5 mmol) to the reaction mixture.

-

Reaction Monitoring: Maintain the temperature at 80 °C and monitor the reaction's progress until the starting imine is consumed.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, concentrate the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to yield the desired 2H-indazole.[10][11]

Table 1: Representative Substrate Scope and Yields for the Mild Cadogan Cyclization

| o-Nitrobenzaldehyde | Amine | Product | Yield (%) |

| 2-Nitrobenzaldehyde | Aniline | 2-Phenyl-2H-indazole | 85 |

| 4-Chloro-2-nitrobenzaldehyde | Aniline | 6-Chloro-2-phenyl-2H-indazole | 78 |

| 2-Nitrobenzaldehyde | Benzylamine | 2-Benzyl-2H-indazole | 92 |

| 5-Methoxy-2-nitrobenzaldehyde | Cyclohexylamine | 2-Cyclohexyl-5-methoxy-2H-indazole | 81 |

Data synthesized from literature reports.[9][10]

Chapter 2: [3+2] Dipolar Cycloaddition of Sydnones and Arynes: A Modern Approach to Purity and Efficiency

For syntheses demanding high purity and excellent yields, the [3+2] dipolar cycloaddition of sydnones with in situ generated arynes represents a state-of-the-art method.[1][12][13][14] This approach is particularly advantageous as it is highly regioselective for the 2H-indazole isomer, avoiding the formation of the 1H-tautomer that can plague other methods.[12]

Mechanistic Rationale: A Concerted Dance of Electrons

The reaction proceeds through a fascinating cascade. An aryne precursor, typically an o-(trimethylsilyl)aryl triflate, is treated with a fluoride source (e.g., CsF or TBAF) to generate the highly reactive aryne intermediate. This aryne is then intercepted by a sydnone, which acts as a cyclic azomethine imine 1,3-dipole. The ensuing [3+2] cycloaddition forms a bicyclic adduct, which is unstable and spontaneously undergoes a retro-[4+2] cycloaddition (a cheletropic extrusion) to release carbon dioxide and form the aromatic 2H-indazole ring.[1][12]

Protocol for High-Fidelity 2H-Indazole Synthesis

This method is notable for its mild conditions and high functional group tolerance.[12]

Experimental Workflow:

-

Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., argon), dissolve the sydnone (1.0 mmol) and the o-(trimethylsilyl)aryl triflate (1.2 mmol) in a suitable anhydrous solvent such as acetonitrile (MeCN) or tetrahydrofuran (THF).

-

Initiation: Add cesium fluoride (CsF, 2.0 mmol) or a solution of tetrabutylammonium fluoride (TBAF) to the mixture.

-

Reaction: Stir the reaction at room temperature. The reaction is often rapid, and its progress can be monitored by TLC.

-

Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography to afford the pure 2H-indazole.[12]

Chapter 3: Transition-Metal Catalysis: The Modern Art of Bond Formation

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and 2H-indazoles are no exception. These methods often provide access to a broad range of derivatives with high efficiency and selectivity.

Copper-Catalyzed Three-Component Synthesis

A highly efficient one-pot, three-component reaction for the synthesis of 2H-indazoles has been developed using a copper catalyst.[2][15] This method brings together a 2-bromobenzaldehyde, a primary amine, and sodium azide to construct the indazole core. The copper catalyst is crucial for facilitating the key C-N and N-N bond formations.[15]

Mechanistic Rationale: The reaction is believed to proceed through an initial condensation of the 2-bromobenzaldehyde and the primary amine to form an imine. The copper catalyst then facilitates the coupling of the imine with sodium azide, followed by an intramolecular C-N bond formation to close the ring.

Experimental Workflow:

-

Reaction Setup: In a sealed tube, combine the 2-bromobenzaldehyde (1.0 mmol), primary amine (1.2 mmol), sodium azide (1.5 mmol), and a copper(I) catalyst (e.g., CuI, 5-10 mol%) in a solvent such as DMSO.[11]

-

Reaction Conditions: Heat the mixture to 100-120 °C with vigorous stirring.[11]

-

Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are then dried, concentrated, and purified by column chromatography.[11]

Palladium-Catalyzed Intramolecular Amination

For the synthesis of 2-aryl-2H-indazoles, a palladium-catalyzed intramolecular amination reaction of N-aryl-N-(o-bromobenzyl)hydrazines is a powerful strategy.[3] This method involves the formation of the N(1)-C(7a) bond of the indazole ring.

Experimental Workflow:

-

Precursor Synthesis: The N-aryl-N-(o-bromobenzyl)hydrazine starting material is typically prepared by the reaction of an arylhydrazine with an o-bromobenzyl bromide.

-

Catalytic Cyclization: The hydrazine precursor (1.0 mmol) is dissolved in a solvent like toluene, and a palladium catalyst (e.g., Pd(OAc)2 with a suitable phosphine ligand like dppf) and a base (e.g., t-BuONa) are added.[3]

-

Reaction Conditions: The reaction mixture is heated, typically to around 90 °C, until the starting material is consumed.[3]

-

Work-up and Purification: The reaction is cooled, filtered, and the filtrate is concentrated. The residue is then purified by chromatography to yield the 2-aryl-2H-indazole.[3]

Conclusion: A Strategic Toolkit for the Modern Chemist

The synthesis of 2H-indazoles has evolved from classical, often harsh, methods to a diverse array of sophisticated and mild catalytic and cycloaddition strategies. The choice of synthetic route is a strategic decision, dictated by the desired substitution pattern, required scale, and tolerance for functional groups.

-

The Cadogan-Sundberg cyclization , in its modern, milder form, offers a reliable and operationally simple route from readily available nitroaromatics.[9][10]

-

The [3+2] cycloaddition of sydnones and arynes provides an elegant and highly selective path to 2H-indazoles, ensuring high purity and avoiding isomeric mixtures.[12][13][14]

-

Transition-metal-catalyzed methods , particularly those employing copper and palladium, offer powerful and versatile tools for constructing the indazole core, often through convergent one-pot procedures.[2][3][15]

By understanding the underlying mechanisms and practical considerations of each of these core strategies, the modern synthetic chemist is well-equipped to tackle the challenges of constructing complex, biologically active 2H-indazole derivatives.

References

- 1. Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of indazole motifs and their medicinal importance: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. escholarship.org [escholarship.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 2H-Indazole synthesis [organic-chemistry.org]